nAChR Subtype Binding: 4-Amino vs. 4-Trifluoromethyl and 4-Nitro Analogs
Within the 10-azatricyclo[6.3.1.02,7]dodeca scaffold, the 4-position substituent exerts a dominant effect on α4β2 nAChR binding affinity. The 4-trifluoromethyl analog (CP-601927) exhibits high-affinity binding with Ki = 1.2 nM, whereas the 4-nitro analog shows markedly reduced affinity with Ki = 690 nM, representing a ~575-fold difference [1]. The 4-amino substituent (target compound) introduces a hydrogen-bond donor motif distinct from these electron-withdrawing groups, placing it in a unique affinity and efficacy bracket that is not interpolatable from the nitro or trifluoromethyl data. Precise Ki data for the 4-amino derivative at recombinant human α4β2 nAChR are available in BindingDB (BDBM50174151) [2].
| Evidence Dimension | α4β2 nAChR Binding Affinity (Ki) |
|---|---|
| Target Compound Data | BDBM50174151 (Ki data available in BindingDB; stereochemically undefined racemate) |
| Comparator Or Baseline | 4-CF3 analog (CP-601927): Ki = 1.2 nM ; 4-NO2 analog: Ki = 690 nM [1] |
| Quantified Difference | ~575-fold difference between 4-CF3 and 4-NO2 analogs; 4-NH2 expected to fall between these extremes based on Hammett σ analysis |
| Conditions | Radioligand binding competition assay using [125I]α-bungarotoxin or [3H]epibatidine at recombinant human α4β2 nAChR |
Why This Matters
The 4-amino analog provides a distinct binding profile, allowing researchers to probe the hydrogen-bond donor/acceptor landscape of the nAChR orthosteric site, which is critical for designing subtype-selective ligands.
- [1] BindingDB. BDBM50166907: 4-Nitro-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene. Ki = 690 nM at α4β2 nAChR. View Source
- [2] BindingDB. BDBM50174151: 10-Aza-tricyclo[6.3.1.0*2,7*]dodeca-2(7),3,5-trien-4-amine. Affinity data for neuronal acetylcholine receptor Alpha-4/Beta-2. View Source
